
1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry and pharmacology. The pyrrolidine ring, known for its nitrogen-containing five-membered structure, is a common scaffold in drug discovery .
Preparation Methods
The synthesis of 1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often through the use of advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-diones. What sets 1-Ethyl-3-(5-methyltetrahydrofuran-2-yl)pyrrolidine-2,5-dione apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-ethyl-3-(5-methyloxolan-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H17NO3/c1-3-12-10(13)6-8(11(12)14)9-5-4-7(2)15-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
LGBBCXRQJCVAEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C2CCC(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
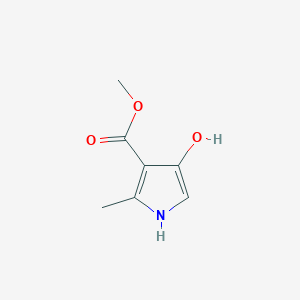



![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)

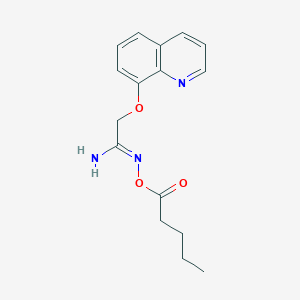

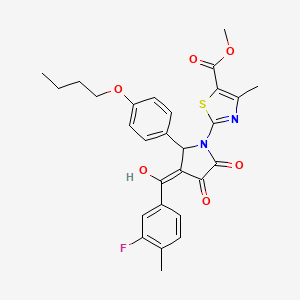
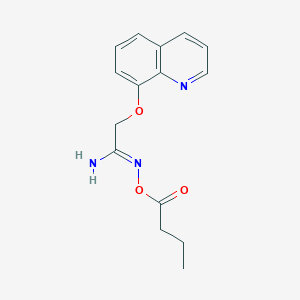
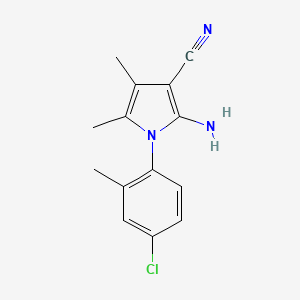
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
